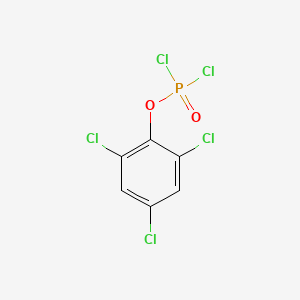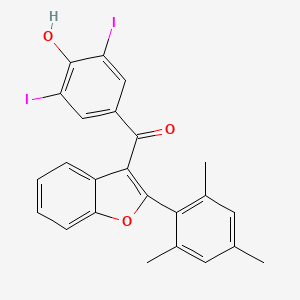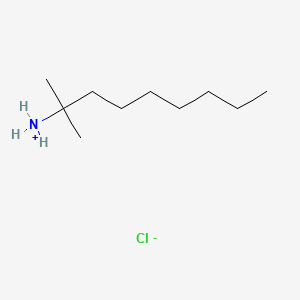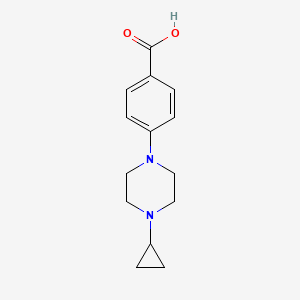
4'-(p-Chlorophenylthio)-2-(diethylamino)-acetanilide oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(p-Chlorophenylthio)-2-(diethylamino)-acetanilide oxalate is a chemical compound with a complex structure that includes a chlorophenylthio group, a diethylamino group, and an acetanilide moiety
准备方法
The synthesis of 4’-(p-Chlorophenylthio)-2-(diethylamino)-acetanilide oxalate involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the Chlorophenylthio Intermediate: This step involves the reaction of p-chlorothiophenol with an appropriate halogenated compound to form the chlorophenylthio intermediate.
Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, where a diethylamine reacts with an appropriate intermediate.
Formation of the Acetanilide Moiety: The acetanilide moiety is formed by reacting the intermediate with acetic anhydride or a similar acetylating agent.
Oxalate Formation: Finally, the oxalate salt is formed by reacting the compound with oxalic acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
化学反应分析
4’-(p-Chlorophenylthio)-2-(diethylamino)-acetanilide oxalate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the acetanilide moiety.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4’-(p-Chlorophenylthio)-2-(diethylamino)-acetanilide oxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
作用机制
The mechanism of action of 4’-(p-Chlorophenylthio)-2-(diethylamino)-acetanilide oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
相似化合物的比较
4’-(p-Chlorophenylthio)-2-(diethylamino)-acetanilide oxalate can be compared with other similar compounds, such as:
4’-(p-Chlorophenylthio)-2-(methylamino)-acetanilide: This compound has a similar structure but with a methylamino group instead of a diethylamino group, leading to different chemical and biological properties.
4’-(p-Chlorophenylthio)-2-(ethylamino)-acetanilide:
4’-(p-Chlorophenylthio)-2-(dimethylamino)-acetanilide: The presence of a dimethylamino group in this compound results in distinct chemical behavior and biological activity.
属性
CAS 编号 |
77711-61-6 |
|---|---|
分子式 |
C20H23ClN2O5S |
分子量 |
438.9 g/mol |
IUPAC 名称 |
[2-[4-(4-chlorophenyl)sulfanylanilino]-2-oxoethyl]-diethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C18H21ClN2OS.C2H2O4/c1-3-21(4-2)13-18(22)20-15-7-11-17(12-8-15)23-16-9-5-14(19)6-10-16;3-1(4)2(5)6/h5-12H,3-4,13H2,1-2H3,(H,20,22);(H,3,4)(H,5,6) |
InChI 键 |
QGPBPFFATOOKIT-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)Cl.C(=O)(C(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride](/img/structure/B13769183.png)




![N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid](/img/structure/B13769205.png)






![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13769250.png)
